molecular formula C10H9F2NO3 B1597788 Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate CAS No. 648408-62-2

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

Cat. No.: B1597788
CAS No.: 648408-62-2
M. Wt: 229.18 g/mol
InChI Key: GWHFTPUKLJFLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a useful research compound. Its molecular formula is C10H9F2NO3 and its molecular weight is 229.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that the compound contains a 2,6-difluoroaniline moiety , which is often used in the synthesis of various pharmaceuticals and agrochemicals . The specific role of the target would depend on the context of the compound’s use.

Mode of Action

Compounds containing the 2,6-difluoroaniline moiety are often involved in various types of coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the compound can form new carbon-carbon bonds, which can lead to significant changes in the molecular structure.

Biochemical Pathways

Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it’s likely that the compound could affect a variety of biochemical pathways depending on the specific molecules it’s used to synthesize.

Result of Action

As a potential intermediate in the synthesis of pharmaceuticals and agrochemicals , the compound could have a wide range of effects depending on the specific molecules it’s used to synthesize.

Biological Activity

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is classified under the category of substituted anilines. Its chemical formula is C10H11F2NO2C_{10}H_{11}F_2NO_2 with a molecular weight of approximately 229.20 g/mol. The structure consists of an ethyl ester linked to a difluoroaniline moiety, which contributes to its unique biological properties.

Recent studies indicate that this compound may modulate various biological pathways through its interaction with specific receptors. One notable area of interest is its effect on the apelin receptor (APJ) signaling pathway. The APJ receptor is involved in several physiological processes, including cardiovascular regulation and metabolic homeostasis .

The compound has been shown to act as an agonist for the APJ receptor, which may enhance cardiovascular function and offer therapeutic benefits in conditions such as heart failure and hypertension .

Anticoagulant Properties

This compound has been investigated for its anticoagulant effects, particularly as an inhibitor of activated blood coagulation factor X (FXa). FXa plays a crucial role in the coagulation cascade, and its inhibition can prevent thrombus formation, making this compound a candidate for treating thromboembolic disorders .

Table 1: Summary of Biological Activities

ActivityMechanism/TargetPotential Applications
APJ Receptor AgonismModulates cardiovascular responsesHeart failure, hypertension
FXa InhibitionAnticoagulant effectThrombosis, embolism prevention
Anti-inflammatory EffectsModulation of inflammatory pathwaysTreatment of systemic inflammatory conditions

Case Studies and Research Findings

  • Cardiovascular Studies : Research has demonstrated that compounds similar to this compound can significantly improve cardiac output and reduce blood pressure by enhancing APJ signaling pathways. This suggests a promising role in managing heart-related diseases .
  • Thromboembolic Disorders : In animal models, the administration of this compound has shown a marked reduction in thrombus formation following surgical procedures such as angioplasty. These findings highlight its potential as an effective oral anticoagulant with rapid onset and sustained effects .
  • Inflammatory Response : Preliminary studies indicate that the compound may also exert anti-inflammatory effects by modulating cytokine release during inflammatory responses. This could be beneficial in conditions characterized by excessive inflammation .

Safety and Toxicity Considerations

While the therapeutic potential is significant, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine any adverse effects associated with its use. Current data suggest that while acute toxicity appears low in preliminary studies, comprehensive long-term studies are required to establish a complete safety profile .

Properties

IUPAC Name

ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHFTPUKLJFLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381639
Record name ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648408-62-2
Record name ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.